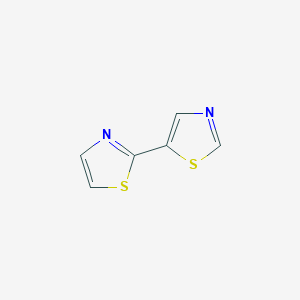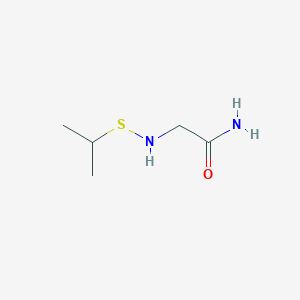![molecular formula C14H9F3N2O B13871383 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is a chemical compound with the molecular formula C14H9F3N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[d]oxazole moiety. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)aniline and 2-aminobenzoic acid.
Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzoic acid with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Substitution Reaction: The trifluoromethyl group is introduced through a substitution reaction. This involves reacting 4-(trifluoromethyl)aniline with the benzo[d]oxazole intermediate in the presence of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure and properties make it suitable for developing new pharmaceuticals with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to study its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a valuable tool for understanding the mechanisms of action of various biological processes.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities for various applications.
Mécanisme D'action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]thiazole
- 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]oxazole
Uniqueness
2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine stands out due to its unique combination of a trifluoromethyl group and a benzo[d]oxazole moiety. This combination imparts enhanced stability, lipophilicity, and biological activity compared to other similar compounds. The presence of the trifluoromethyl group also contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C14H9F3N2O |
|---|---|
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-8(2-4-9)13-19-11-7-10(18)5-6-12(11)20-13/h1-7H,18H2 |
Clé InChI |
LXKRLDNACWEQJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)


![N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13871335.png)

![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)



![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)

![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)
